molecular formula C9H22N+ B1660145 1,3-Benzodioxole-4-methanol, a-methyl- CAS No. 7228-40-2

1,3-Benzodioxole-4-methanol, a-methyl-

Cat. No.: B1660145
CAS No.: 7228-40-2
M. Wt: 144.28 g/mol
InChI Key: WGYXSYLSCVXFDU-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-4-methanol, a-methyl- is a quaternary ammonium compound with the molecular formula C9H22IN and a molecular weight of 271.18 g/mol . It is known for its use in various chemical reactions and applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodioxole-4-methanol, a-methyl- can be synthesized through the quaternization of triethylamine with propyl iodide. The reaction typically involves mixing triethylamine and propyl iodide in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:

(C2H5)3N+C3H7I(C2H5)3N+C3H7I\text{(C}_2\text{H}_5\text{)}_3\text{N} + \text{C}_3\text{H}_7\text{I} \rightarrow \text{(C}_2\text{H}_5\text{)}_3\text{N}^+\text{C}_3\text{H}_7\text{I}^- (C2​H5​)3​N+C3​H7​I→(C2​H5​)3​N+C3​H7​I−

Industrial Production Methods

Industrial production of triethylpropylammonium iodide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-4-methanol, a-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

    Oxidation and Reduction: While not commonly involved in oxidation-reduction reactions, it can act as a phase-transfer catalyst in such processes.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or reactant used. For example, in a nucleophilic substitution reaction with sodium hydroxide, the product would be triethylamine and sodium iodide.

Scientific Research Applications

1,3-Benzodioxole-4-methanol, a-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of triethylpropylammonium iodide primarily involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between immiscible phases, such as organic and aqueous phases, by forming a complex with the reactant and transporting it across the phase boundary. This enhances the reaction rate and efficiency .

Comparison with Similar Compounds

Similar Compounds

  • Tetrapropylammonium iodide
  • Tetrapentylammonium iodide
  • Tetra-n-butylammonium iodide

Uniqueness

1,3-Benzodioxole-4-methanol, a-methyl- is unique due to its specific alkyl chain length and structure, which provide distinct solubility and reactivity properties compared to other quaternary ammonium compounds. Its ability to act as an effective phase-transfer catalyst in various reactions sets it apart from similar compounds .

Properties

IUPAC Name

triethyl(propyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N/c1-5-9-10(6-2,7-3)8-4/h5-9H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYXSYLSCVXFDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](CC)(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40275755
Record name TRIETHYLPROPYLAMMONIUM IODIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7228-40-2
Record name TRIETHYLPROPYLAMMONIUM IODIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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